2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole is a chemical compound characterized by the presence of a difluoroethoxy group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2,2-difluoroethanol with a suitable thiadiazole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity. The reaction conditions, such as temperature and pressure, are optimized to facilitate the formation of the difluoroethoxy group on the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with unique properties, such as enhanced thermal stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to desired biological effects. The thiadiazole ring may participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethoxy)ethanol
- 2-(2,2,2-Trifluoroethoxy)ethanol
- 2-(2,2-Difluoroethoxy)benzene
Uniqueness
2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the difluoroethoxy group and the thiadiazole ring. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and thermal stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2OS/c1-3-8-9-5(11-3)10-2-4(6)7/h4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNMYDOUHBUGEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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